Anastrozole

Beschreibung

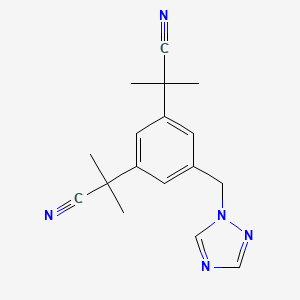

Anastrozole, chemically known as 1,3-benzenediacetonitrile, α,α,α',α'-tetramethyl-5-(1H-1,2,4-triazol-yl-methyl), is a nonsteroidal aromatase inhibitor (AI) widely used for treating estrogen receptor-positive (ER+) breast cancer in postmenopausal women . It suppresses estrogen synthesis by binding reversibly to the aromatase enzyme, thereby reducing plasma and tissue estrogen levels . This compound is administered orally at 1 mg/day and is metabolized primarily via hydroxylation and glucuronidation, with significant inter-individual variability in pharmacokinetics and pharmacodynamics . Its efficacy and safety have been validated in large clinical trials, such as the ATAC trial, where it demonstrated superior recurrence-free survival compared to tamoxifen .

Eigenschaften

IUPAC Name |

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLVLTVTVSKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022607 | |

| Record name | Anastrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anastrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in methanol, acetone, ethanol, tetrahydrofuran; very soluble in acetonitrile., In water, 0.5 mg/mL at 25 °C; solubility is dependent of pH in the physiological range., 6.61e-02 g/L | |

| Record name | Anastrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANASTROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anastrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethyl acetate/cyclohexane, Off-white powder | |

CAS No. |

120511-73-1 | |

| Record name | Anastrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anastrozole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anastrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anastrozole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | anastrozole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anastrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediacetonitrile, α1,α1,α3,α3-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANASTROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z07MYW1AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANASTROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anastrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81-82 °C, 130.14 °C | |

| Record name | ANASTROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anastrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Bromination of 3,5-Bis(2-Cyanoprop-2-yl)Toluene: Foundational Step in Anastrozole Synthesis

The synthesis of this compound typically begins with bromination of 3,5-bis(2-cyanoprop-2-yl)toluene (Intermediate II), a precursor that introduces the benzyl bromide moiety necessary for subsequent alkylation. Two distinct bromination methodologies dominate industrial processes, differing in solvent systems and brominating agents.

N-Bromosuccinimide (NBS)-Mediated Bromination in Acetonitrile

The European Patent EP2066646B1 outlines a method using N-bromosuccinimide in acetonitrile under reflux conditions. A critical innovation involves limiting reflux duration to ≤3 hours to suppress formation of the impurity 3,5-bis(cyanoprop-2-yl)benzyl bromide (IV), which arises from over-bromination. The reaction mixture includes benzoyl peroxide (2.3 g per 100 g substrate) and acetic acid (1.2 mL) to stabilize intermediates, achieving a 92% yield of 3,5-bis(2-cyanoprop-2-yl)benzylbromide (III). Post-reaction, water is added to quench excess NBS, followed by vacuum distillation below 60°C to recover acetonitrile for reuse.

Hydrobromic Acid (HBr) with Hydrogen Peroxide in Mixed Solvents

An alternative approach from US8058302B2 employs HBr and hydrogen peroxide in cyclohexane/ethyl acetate mixtures. This method avoids halogenated solvents like carbon tetrachloride, aligning with green chemistry principles. The bromination occurs at 25–30°C, minimizing thermal degradation of cyanopropane groups. However, this method necessitates meticulous pH control during workup to prevent hydrolysis of nitriles to amides, a common source of impurities.

Table 1: Comparative Analysis of Bromination Methods

Alkylation of 1,2,4-Triazole: Strategic Use of Phase-Transfer Catalysts

The alkylation step couples the brominated intermediate (III) with 1,2,4-triazole to form the triazolylmethyl moiety. This SN2 reaction benefits from phase-transfer catalysts (PTCs) to enhance interfacial reactivity between organic and aqueous phases.

Tetrabutylammonium Bromide (TBAB) in Toluene

EP2066646B1 specifies toluene as the solvent and tetrabutylammonium bromide (0.5–1 mol%) as the PTC, enabling efficient triazole deprotonation by potassium carbonate. The reaction proceeds at 80–85°C for 12 hours, achieving >95% conversion. A key advantage is the immiscibility of toluene with water, simplifying post-reaction aqueous washes to remove inorganic salts.

Solvent-Free Alkylation under Microwave Irradiation

Emerging methodologies described in the Vietnam Journal of Chemistry utilize microwave-assisted alkylation without solvents, reducing process mass intensity. This compound synthesis under 300 W irradiation for 20 minutes achieves 89% yield, though scalability remains challenging due to equipment limitations.

Purification and Crystallization: Mitigating Hydrolysis-Derived Impurities

Hydrolysis of the cyanopropane groups generates two primary impurities: 2-[3-(cyanodimethyl-methyl)-5-triazol-1-ylmethyl-phenyl]-isobutyramide (6) and 2-[3-(1-carbamoyl-1-methylethyl)-5-triazol-1-ylmethylphenyl]-isobutyramide (7). Crystallization protocols are optimized to exclude these contaminants.

Ethyl Acetate/Diisopropyl Ether Recrystallization

EP2066646B1 recrystallizes crude this compound from ethyl acetate and diisopropyl ether (1:3 v/v) at 0–5°C, reducing impurity levels to <0.1%. The low solubility of this compound in diisopropyl ether drives high recovery (≥90%), while ethyl acetate solubilizes polar impurities.

Isopropanol/n-Heptane Anti-Solvent Precipitation

US8058302B2 employs isopropanol as the solvent and n-heptane as the anti-solvent, achieving 99.5% purity. Gradual addition of n-heptane at 25°C prevents oiling out, a common issue during rapid precipitation.

Table 2: Crystallization Efficiency Across Solvent Systems

| Solvent Pair | Purity (%) | Yield (%) | Residual Solvent (ppm) |

|---|---|---|---|

| Ethyl Acetate/DIPE | 99.9 | 90 | <500 |

| Isopropanol/n-Heptane | 99.5 | 85 | <300 |

Process Validation and Pharmacopeial Compliance

The Pharmaceutical Research Institute’s synthesis route, validated across three production-scale batches, confirms reproducibility and compliance with United States Pharmacopeia (USP) standards. Key quality attributes include:

Environmental and Regulatory Considerations

Modern processes prioritize replacement of chlorinated solvents with alternatives like acetonitrile and ethyl acetate, aligning with ICH Q3C guidelines. Residual solvent analysis via gas chromatography ensures compliance with FDA limits, particularly for Class 2 solvents like toluene (≤890 ppm).

Analyse Chemischer Reaktionen

Reaktivität: Anastrozol unterliegt aufgrund seiner strukturellen Eigenschaften verschiedenen chemischen Reaktionen. Dazu gehören Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab. Zum Beispiel

Wissenschaftliche Forschungsanwendungen

Treatment of Breast Cancer

Anastrozole is indicated for:

- Adjuvant Therapy : Used as an adjunct treatment for early-stage hormone receptor-positive breast cancer in postmenopausal women.

- First-Line Treatment : Recommended for hormone receptor-positive or unknown locally advanced or metastatic breast cancer in postmenopausal women.

- Second-Line Treatment : Effective for advanced breast cancer in patients who have progressed after tamoxifen therapy.

Clinical Efficacy : this compound has shown comparable efficacy to tamoxifen and megestrol acetate in various studies. For instance, a phase III trial demonstrated that this compound significantly increased survival time compared to megestrol acetate (median time to death: 26.7 months vs. 22.5 months) .

Breast Cancer Prevention

This compound has been evaluated for its preventive effects in high-risk populations:

- IBIS-II Trial : In a randomized trial involving 3,864 postmenopausal women at high risk for breast cancer, this compound reduced the incidence of breast cancer by 49% compared to placebo over a median follow-up of 131 months .

| Study | Population | Outcome | Reduction in Breast Cancer Incidence |

|---|---|---|---|

| IBIS-II | High-risk postmenopausal women | 49% reduction over 12 years | 85 vs. 165 cases |

| MAP.3 | High-risk postmenopausal women | Significant reduction after 5 years | Data not specified |

Pharmacokinetics and Dosage

This compound is administered orally, with a typical dosage of 1 mg per day being effective for most indications. It achieves maximal suppression of estrogen levels at dosages greater than or equal to 1 mg/day .

Side Effects and Tolerability

The most common side effects associated with this compound include:

- Gastrointestinal disturbances (29-33%)

- Headaches (≤18%)

- Hot flushes (≤12%)

- Bone pain (≤12%)

Overall, this compound is generally well-tolerated compared to other treatments like megestrol acetate, which is often associated with weight gain .

Emerging Applications

Recent studies have explored additional applications of this compound beyond oncology:

Wirkmechanismus

Estrogen Suppression: Anastrozole inhibits the enzyme aromatase, which converts androgens to estrogens. By blocking this process, it reduces estrogen levels in the body.

Molecular Targets: Aromatase itself is the primary molecular target. By inhibiting it, this compound disrupts estrogen synthesis.

Pathways Involved: The compound impacts estrogen-dependent pathways, influencing cell growth and proliferation in hormone receptor-positive breast cancer cells.

Vergleich Mit ähnlichen Verbindungen

Combination Therapies and Synergistic Agents

This compound + mTOR Inhibitors

In the VICTORIA trial for endometrial cancer, adding vistusertib (mTOR inhibitor) to this compound increased the 8-week progression-free rate to 67.3% vs. 39.1% with this compound alone, demonstrating enhanced efficacy without significant toxicity escalation .

This compound + Vitamin D Analogs

Preclinical studies show that vitamin D compounds PRI-2191 and PRI-2205 enhance this compound activity:

Pharmacodynamic and Pharmacokinetic Variability

Inter-Individual Variation

Data Tables

Table 1. Clinical Outcomes of this compound vs. Other AIs

| Compound | Trial (Phase) | Median OS (Months) | ORR (%) | Key Findings |

|---|---|---|---|---|

| Letrozole | FACE (III) | 30.5 vs. 33.3 | 15 | No DFS difference vs. This compound |

| Exemestane | Advanced BC (II) | 30.5 vs. 33.3 | 15 | Comparable OS and safety |

| Fulvestrant + Ana | SWOG S0226 (III) | 49.8 vs. 42.0 | N/A | OS benefit in combo arm |

Biologische Aktivität

Effects on Estrogen Levels

A study involving 34 postmenopausal women with advanced breast cancer demonstrated significant reductions in serum estrogen levels after 2 weeks of this compound treatment:

| Estrogen Type | Baseline Level | Level After 2 Weeks | Percentage Decrease |

|---|---|---|---|

| Estrone (E1) | Variable | Variable | 56% (23.1-88.8%) |

| Estradiol (E2) | Variable | Variable | 62% (31.4-89.6%) |

| Estrone Sulfate (E1-S) | Variable | Variable | 75.8% (52.4-87.2%) |

These findings indicate that this compound effectively suppresses estrogen synthesis, which is critical for its role in treating hormone-sensitive breast cancers.

Impact on Bone Metabolism

This compound has been associated with changes in bone metabolism markers. Research indicates that while it significantly reduces estrogen levels, it may also affect bone density:

- Bone Resorption Markers : Increased levels of C-terminal telopeptide of type I collagen (ICTP) and N-telopeptide (NTx) were observed.

- Bone Formation Markers : A significant increase in bone alkaline phosphatase (BAP) and osteocalcin (BGP) was noted over time.

In patients with bone metastases, the increase in resorption markers was statistically significant, suggesting a potential risk for osteoporosis or fractures during long-term therapy.

Clinical Efficacy

This compound's efficacy has been demonstrated across various studies:

-

Breast Cancer Prevention Trial :

- In a randomized trial involving 4,000 postmenopausal women at high risk for breast cancer, those taking this compound showed a significant reduction in breast cancer incidence compared to the placebo group.

- Results after five years indicated only 35 cases of breast cancer among those treated with this compound versus 89 cases in the placebo group.

- First-Line Therapy for Advanced Breast Cancer :

- Rare Cohorts Study :

Q & A

Basic Research Questions

Q. What molecular mechanisms underpin anastrozole’s efficacy in hormone receptor-positive breast cancer, and how do these inform preclinical model selection?

this compound selectively inhibits aromatase, reducing estrogen synthesis. Preclinical models should prioritize estrogen-dependent tumor xenografts in ovariectomized animals to mimic postmenopausal physiology. In vitro assays must measure aromatase activity in adipose or stromal cells, as tumor cells often lack aromatase expression .

Q. What are the standard endpoints and biomarkers used in Phase III trials evaluating this compound as adjuvant therapy?

Primary endpoints include disease-free survival (DFS) and time to progression (TTP). Biomarkers: ER/PR status (IHC), Ki-67 proliferation index, and circulating estrogen levels. Secondary endpoints: overall survival (OS) and safety profiles (e.g., bone density loss, cardiovascular events) .

Q. How do pharmacokinetic properties of this compound influence dosing regimens in diverse patient populations?

this compound’s bioavailability (83%) and half-life (~50 hours) support once-daily dosing. Population pharmacokinetic studies should account for hepatic CYP3A4 metabolism, particularly in patients with polymorphisms affecting enzyme activity. No dose adjustment is needed for renal impairment .

Advanced Research Questions

Q. How can researchers address contradictory efficacy outcomes in cross-trial comparisons of this compound and exemestane?

Discrepancies (e.g., TTP in Japanese vs. global cohorts) may arise from genetic variability in CYP19A1 or differences in trial design (e.g., blinding, radiographic review protocols). Meta-analyses using individual patient data (IPD) and sensitivity analyses for ethnicity-specific subgroups are recommended .

Q. What statistical methods are optimal for analyzing heterogeneous treatment effects in this compound trials with long-term follow-up?

Use Cox proportional hazards models with time-varying covariates to adjust for evolving risk factors (e.g., osteoporosis). Frailty models or machine learning (e.g., random survival forests) can identify subgroups with divergent responses to prolonged therapy .

Q. How should researchers design studies to evaluate this compound’s role in chemoprevention, balancing efficacy and toxicity?

Adaptive trial designs (e.g., Bayesian response-adaptive randomization) allow dynamic allocation to this compound or placebo based on interim safety/efficacy data. Primary endpoints: incidence of ER+ ductal carcinoma in situ (DCIS); secondary: fracture rates, lipid profiles .

Q. What methodologies resolve contradictions in biomarker data (e.g., Ki-67 suppression vs. survival benefit) in this compound studies?

Integrate multi-omics approaches (transcriptomics, proteomics) to identify compensatory pathways (e.g., HER2 upregulation). Pathologic complete response (pCR) may not correlate with survival in ER+ tumors; instead, focus on residual cancer burden (RCB) indexes .

Q. Methodological Guidance Tables

Table 1: Key Considerations for this compound Trial Design

| Factor | Recommendation | Evidence |

|---|---|---|

| Patient Stratification | Enrich for ER+/HER2−, postmenopausal status, and CYP19A1 wild-type genotypes | |

| Endpoint Selection | Prioritize TTP over OS in metastatic settings due to crossover confounding | |

| Safety Monitoring | Dual-energy X-ray absorptiometry (DEXA) scans at baseline and annually |

Table 2: Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Underpowered subgroup analyses | Pre-specify hypotheses and use Hochberg’s correction for multiple comparisons |

| Overreliance on surrogate endpoints | Validate biomarkers via prospective-retrospective studies (e.g., REMARK guidelines) |

| Inadequate blinding | Centralized radiologic review and placebo matching for aromatase inhibitor side effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.